N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline
Description
Nomenclature and Structural Identification
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline follows systematic International Union of Pure and Applied Chemistry nomenclature principles that precisely describe its molecular architecture. The compound's systematic name indicates the presence of multiple functional components: a 2,5-dimethylphenoxy group connected via an ethyl linker to the nitrogen atom of a 4-propoxyaniline moiety. The Chemical Abstracts Service registry number 1040688-91-2 provides unambiguous identification within chemical databases and literature.
The molecular formula C19H25NO2 reveals the compound's elemental composition, comprising nineteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and two oxygen atoms. This stoichiometric arrangement results in a molecular weight of 299.41 grams per mole, placing it within the medium molecular weight range typical of substituted aromatic compounds used in pharmaceutical and materials research applications.
Structural analysis reveals the compound's architecture consists of two primary aromatic systems connected through an ethylamine bridge. The first aromatic system features a 2,5-dimethylphenoxy group, where methyl substituents occupy the ortho and meta positions relative to the oxygen atom. The second aromatic component comprises a 4-propoxyaniline unit, with the propoxy group attached para to the amine functionality.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1040688-91-2 | |
| Molecular Formula | C19H25NO2 | |
| Molecular Weight | 299.41 g/mol | |
| Systematic Name | This compound | |
| Catalog Reference | TS114888 |
Historical Context of Development
The development of this compound emerged within the broader historical context of phenoxyaniline derivative synthesis, which gained prominence during the expansion of organic synthesis methodologies in the late twentieth and early twenty-first centuries. Chemical suppliers began cataloging this specific compound as research demands increased for structurally diverse aniline derivatives capable of serving as synthetic intermediates.
The compound's appearance in chemical supply catalogs indicates its recognition as a valuable synthetic building block, though its current status as a discontinued product suggests either completed research objectives or shifting research priorities within the field. The systematic approach to its nomenclature and cataloging reflects the maturation of chemical information systems that enable precise identification and retrieval of complex organic molecules.
The historical trajectory of phenoxyaniline derivatives parallels advances in synthetic organic chemistry, particularly in the development of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution methodologies that enable efficient construction of ether linkages between aromatic systems. The specific substitution pattern observed in this compound reflects strategic design considerations aimed at modulating electronic and steric properties.
Position within Phenoxyaniline Derivative Classification
This compound occupies a specific position within the phenoxyaniline derivative classification system based on its structural features and substitution patterns. The compound belongs to the subclass of ethylene-bridged phenoxyanilines, distinguished by the two-carbon linker connecting the phenoxy and aniline components.
Within this classification framework, the compound exhibits several distinguishing characteristics that differentiate it from related structures. The 2,5-dimethyl substitution pattern on the phenoxy ring creates a specific electronic environment that influences both the compound's chemical reactivity and physical properties. Similarly, the 4-propoxy substitution on the aniline ring provides additional electronic modulation through its electron-donating alkoxy group.
The broader phenoxyaniline derivative family encompasses numerous structural variants, including compounds with different alkyl chain lengths, alternative substitution patterns, and varied bridging groups. Related compounds within this classification include N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline and N-[2-(2-Methylphenoxy)ethyl]-4-propoxyaniline, which share the core structural framework while exhibiting distinct substitution patterns.
Table 2: Classification Hierarchy for this compound
| Classification Level | Category | Distinguishing Features |
|---|---|---|
| Primary Class | Aromatic Ethers | Phenoxy functional group |
| Secondary Class | Aniline Derivatives | Primary aromatic amine |
| Tertiary Class | Phenoxyanilines | Combined phenoxy-aniline structure |
| Quaternary Class | Ethyl-bridged Phenoxyanilines | Two-carbon linking chain |
| Specific Subtype | Dimethyl-propoxy Substituted | 2,5-dimethyl and 4-propoxy groups |
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its potential utility as a synthetic intermediate and its structural features that enable diverse chemical transformations. The compound's architecture incorporates multiple reactive sites, including the aniline nitrogen, aromatic rings, and ether linkages, providing opportunities for further functionalization and incorporation into larger molecular frameworks.
Research applications for phenoxyaniline derivatives typically focus on their role as precursors in the synthesis of heterocyclic compounds, pharmaceutical intermediates, and materials science applications. The specific substitution pattern present in this compound offers unique electronic and steric properties that may influence reaction selectivity and product formation in synthetic transformations.
The compound's structural complexity also makes it valuable for studying structure-activity relationships in medicinal chemistry research, where systematic modifications of substituent patterns provide insights into molecular recognition and biological activity. The combination of electron-donating alkoxy groups and sterically hindering methyl substituents creates a distinctive molecular environment that may exhibit specific binding preferences or catalytic properties.
Contemporary organic chemistry research increasingly emphasizes the development of compounds with well-defined structural features that enable predictable chemical behavior. This compound exemplifies this approach through its systematic combination of functional groups arranged in a specific spatial configuration. The compound's inclusion in chemical supplier catalogs demonstrates its recognized utility within the research community, though its current discontinued status may reflect either completed research objectives or evolving synthetic strategies.
Properties
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-12-21-18-9-7-17(8-10-18)20-11-13-22-19-14-15(2)5-6-16(19)3/h5-10,14,20H,4,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXPIEJNYWCCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCOC2=C(C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2,5-dimethylphenol and 4-propoxyaniline.
Etherification: The 2,5-dimethylphenol undergoes etherification with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol.
Amidation: The 2-(2,5-dimethylphenoxy)ethanol is then reacted with 4-propoxyaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form N-[2-(2,5-dimethylphenoxy)ethyl]-4-propoxyaniline.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the etherification and amidation steps, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its derivatives are being investigated for their efficacy in treating various medical conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism by which N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor proteins, modulating their activity. The phenoxy and aniline groups facilitate these interactions through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Differences :
- Phenoxy Substituents: The target compound’s 2,5-dimethylphenoxy group contrasts with the 2,3,5-trimethylphenoxy in Compound XVI, which showed superior anticonvulsant activity (100% MES protection at 30 mg/kg in mice) . Additional methyl groups may enhance lipid solubility and CNS penetration.
- Linker Chain : The ethyl spacer in the target compound is shorter than the propyl chain in Compound VIII, which exhibited 75% oral activity in rats . Longer chains may reduce metabolic stability.
Pharmacological Activity
While direct data for N-[2-(2,5-dimethylphenoxy)ethyl]-4-propoxyaniline are unavailable, insights can be drawn from structurally related compounds:
- Anticonvulsant Efficacy: Compound XVI (2,3,5-trimethylphenoxyethyl derivative) demonstrated 100% protection in the maximal electroshock (MES) test at 30 mg/kg (i.p., mice), attributed to enhanced lipophilicity (Log P ~3.0) and optimal substituent geometry . Compound VIII (propyl-linked analog) showed 75% activity in oral rat models, suggesting bioavailability advantages with longer chains .
- Neurotoxicity :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s higher molecular weight (299.41 vs. 237–277 g/mol in analogs) and propoxy group may increase Log P, favoring blood-brain barrier penetration but risking off-target effects.
Biological Activity
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline is a compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula: C₁₉H₂₅NO₂
- CAS Number: 1040688-91-2
- Molecular Weight: 307.41 g/mol
The compound is primarily recognized for its ability to inhibit specific kinases, notably Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). These kinases are implicated in various pathological processes, including inflammation and cancer progression. The inhibition of these kinases can lead to therapeutic effects in diseases such as autoimmune disorders, cancer, and neurodegenerative diseases .
Inhibition of Kinases
- Spleen Tyrosine Kinase (SYK) :
- Leucine-rich repeat kinase 2 (LRRK2) :
- Myosin Light Chain Kinase (MYLK) :
Case Studies and Clinical Relevance
Recent studies have highlighted the therapeutic potential of compounds similar to this compound:
- Autoimmune Diseases : Research indicates that SYK inhibitors can ameliorate symptoms in models of rheumatoid arthritis and lupus .
- Cancer : Inhibitors targeting LRRK2 have shown promise in preclinical models of lung cancer, suggesting a role for this compound in oncology .
- Neurodegenerative Disorders : The potential neuroprotective effects against LRRK2-related pathologies are being investigated, with preliminary data supporting reduced neuronal death in experimental models .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the critical parameters for synthesizing N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, including condensation of 2,5-dimethylphenol with chloroethanol derivatives, followed by coupling with 4-propoxyaniline. Key parameters include:
- Reagent ratios : Stoichiometric control to minimize side products (e.g., excess 2,5-dimethylphenol ensures complete substitution ).
- Reaction conditions : Reflux in polar aprotic solvents (e.g., N,N-dimethylformamide) at 80–100°C for 6–8 hours .
- Purification : Column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:4 to 1:2) to isolate the target compound .
Post-synthesis characterization via HPLC-TOF (mass accuracy Δppm < 0.5) is critical to confirm purity ≥98% .
Q. How do electronic effects of substituents influence the compound’s stability during synthesis?
- Methodological Answer : The electron-donating methyl groups on the 2,5-dimethylphenoxy moiety reduce electrophilicity at the ether oxygen, requiring harsher conditions (e.g., elevated temperatures) for nucleophilic substitution . Conversely, the propoxy group on the aniline ring enhances solubility in organic solvents, facilitating coupling reactions. Stability can be monitored via real-time FTIR-ATR to track functional group integrity .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- GC-MS (EI ionization) : Identifies volatile impurities and confirms molecular ion peaks (e.g., m/z 355.2 for the parent ion) .
- FTIR-ATR : Validates ether (C-O-C, ~1250 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) bonds .
- HPLC-TOF : Provides exact mass measurements (Δppm < 0.5) for purity assessment .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. GC-MS) be resolved during structural validation?
- Methodological Answer : Discrepancies often arise from residual solvents or tautomeric forms. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ may shift proton signals due to hydrogen bonding .
- High-resolution mass spectrometry (HRMS) : Differentiates isobaric impurities (e.g., isomers with same m/z but distinct fragmentation patterns) .
Q. What mechanistic insights guide the optimization of this compound’s interaction with biological targets?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts binding modes to receptors like GPCRs or kinases. Key steps:
- Target selection : Prioritize receptors with hydrophobic binding pockets (compatible with the dimethylphenoxy group) .
- Free energy calculations (MM/PBSA) : Quantify binding affinities (ΔG < -8 kcal/mol indicates strong interactions) .
- In vitro validation : Use SPR (surface plasmon resonance) to measure on/off rates (e.g., kₐ ~10⁴ M⁻¹s⁻¹, kd ~10⁻³ s⁻¹) .
Q. How do solvent polarity and pH affect the compound’s reactivity in downstream functionalization?
- Methodological Answer :
- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states in SN2 reactions, while non-polar solvents (e.g., toluene) favor radical intermediates .
- pH control : Mildly acidic conditions (pH 5–6) prevent hydrolysis of the aniline group during esterification or acylation .
- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy (λmax ~270 nm for intermediate formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
